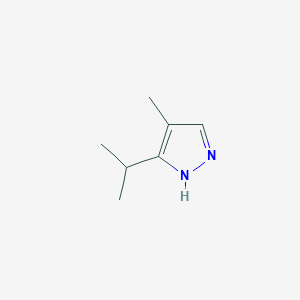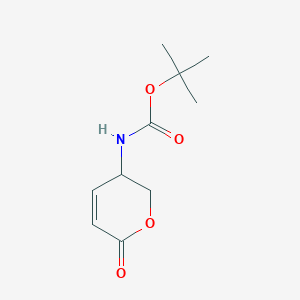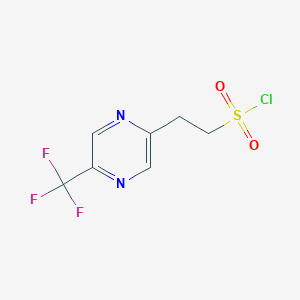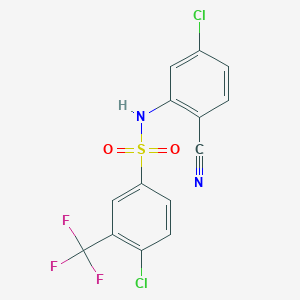
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol chain, which is further connected to a dimethyloxolane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The process may involve continuous or batch processing, depending on the desired production scale. Purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethanal.
Reduction: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethane.
Substitution: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxolan-3-yl)ethan-1-ol: Similar structure but lacks the dimethyl substitution on the oxolane ring.
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Contains a dioxolane ring instead of an oxolane ring.
2-(5,5-Dimethyloxolan-3-yl)ethan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the dimethyl-substituted oxolane ring enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-(5,5-dimethyloxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(2)5-3-7(10-8)4-6-9/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
RTCOOAFFLFSWTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(O1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)



![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)


![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)
![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)

![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)

